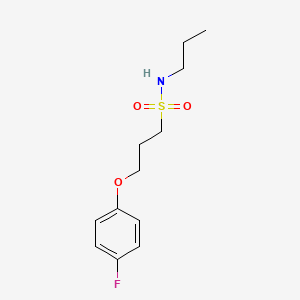

3-(4-fluorophenoxy)-N-propylpropane-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

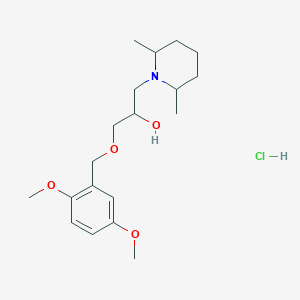

The compound “3-(4-fluorophenoxy)-N-propylpropane-1-sulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (-S(=O)2-NH2). They are widely used in medicine, particularly as antibiotics .

Molecular Structure Analysis

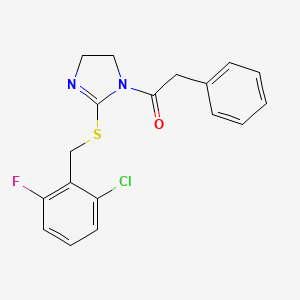

The molecular structure of this compound would consist of a propane chain with a sulfonamide group at one end and a 4-fluorophenoxy group at the other . The presence of the fluorine atom and the sulfonamide group could significantly influence the compound’s chemical properties and reactivity.Chemical Reactions Analysis

As a sulfonamide derivative, this compound might undergo reactions typical for sulfonamides, such as hydrolysis or reactions with bases or acids . The 4-fluorophenoxy group might also participate in various organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could enhance its solubility in water, while the fluorine atom could affect its reactivity .科学的研究の応用

Polymorphism in Aromatic Sulfonamides

Studies have shown that aromatic sulfonamides with fluorine groups exhibit polymorphism, which is significant for understanding their solid-state properties. In particular, fluorine-substituted N-(2-phenoxyphenyl)benzene sulfonamides demonstrated the formation of polymorphs or pseudopolymorphs. This finding is crucial for applications where material properties are influenced by the crystalline structure (Terada et al., 2012).

Adenosine A2B Receptor Antagonists

Research has also explored the use of sulfonamides in the development of adenosine A2B receptor antagonists. A new method for the preparation of sulfonamides was developed due to low yields in standard reactions. The sulfonamide structure showed high potency at A2B receptors, indicating potential applications in therapeutic agents (Yan et al., 2006).

Functionalized Sulfonamides

The ability to synthesize 1,3-heteroatom substituted 2-aminopropane derivatives from 2-(bromomethyl)-1-sulfonylaziridines has been demonstrated. This synthesis approach opens the door for the creation of a variety of functionalized sulfonamides, which could have broad applications in different fields of research (D’hooghe et al., 2005).

Proton Exchange Membranes

Sulfonamides have been used in the creation of comb-shaped poly(arylene ether sulfone)s, which serve as proton exchange membranes. These polymers exhibit high proton conductivity, making them suitable for fuel cell applications. This research highlights the potential of sulfonamides in energy-related applications (Kim et al., 2008).

作用機序

Target of Action

The primary target of 3-(4-fluorophenoxy)-N-propylpropane-1-sulfonamide is the Androgen receptor . The Androgen receptor plays a crucial role in the development and maintenance of male sexual characteristics. It also has important roles in various other physiological processes, such as the regulation of metabolism and cholesterol levels.

Result of Action

The molecular and cellular effects of 3-(4-fluorophenoxy)-N-propylpropane-1-sulfonamide’s action depend on its interaction with the Androgen receptor and the subsequent changes in gene expression . These effects can influence various physiological processes, including those related to male sexual development, metabolism, and cholesterol regulation.

特性

IUPAC Name |

3-(4-fluorophenoxy)-N-propylpropane-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FNO3S/c1-2-8-14-18(15,16)10-3-9-17-12-6-4-11(13)5-7-12/h4-7,14H,2-3,8-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPWSFMRCXPMGQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)CCCOC1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2412986.png)

![2-((4-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2412990.png)

![2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-1-naphthylacetamide](/img/structure/B2412995.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2413003.png)

![4-[4-(1,2-Dimethylimidazol-4-yl)sulfonylpiperazin-1-yl]-5-fluoro-6-phenylpyrimidine](/img/structure/B2413009.png)